3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine
Description
3-(Methoxymethyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a methoxymethyl substituent at the C3 position and a methyl group at the N1 position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in palladium-catalyzed C–N cross-coupling reactions for constructing bioactive molecules. For example, it has been employed in the synthesis of BIIB06875, a Bruton’s Tyrosine Kinase (BTK) inhibitor under investigation for autoimmune diseases . Its reactivity in Buchwald–Hartwig amination and Suzuki coupling reactions makes it versatile for generating diverse heterocyclic scaffolds .
Properties
IUPAC Name |
3-(methoxymethyl)-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-3-5(7)6(8-9)4-10-2/h3H,4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBPAFFFOLTPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(methoxymethyl)-1-methyl-1H-pyrazole with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxymethyl and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Substituent Effects: Methoxymethyl (Target Compound): Enhances solubility due to the ether oxygen while maintaining moderate lipophilicity, ideal for pharmacokinetic optimization in drug candidates . Aromatic Heterocycles (e.g., Pyrimidin-5-yl, Benzimidazol-2-yl): Improve target binding affinity through π-π stacking and hydrogen bonding, as seen in kinase inhibitors .
- Stability: The methoxymethyl group in the target compound reduces steric hindrance compared to bulkier substituents like 2,4-dimethylphenoxy, facilitating synthetic scalability .
Biological Activity
3-(Methoxymethyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent targeting various biological pathways. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential applications as derived from diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₈N₄O
- Molecular Weight : 156.16 g/mol
- IUPAC Name : this compound
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Inhibition of IRAK4
One of the primary mechanisms through which this compound exerts its biological effects is the inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). IRAK4 plays a crucial role in the signaling pathways of the interleukin-1 receptor and toll-like receptors, which are vital in inflammatory responses.
Research indicates that selective inhibition of IRAK4 can mitigate various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The compound has shown promising results in preclinical studies where it inhibited IL-6 secretion in a dose-dependent manner, suggesting its potential utility in controlling inflammatory cytokine production .
Anticancer Activity
The pyrazole scaffold has been associated with anticancer properties. Studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancerous cells .
Efficacy Against Inflammatory Diseases
A recent study evaluated the efficacy of various pyrazole derivatives, including this compound, highlighting their potential as anti-inflammatory agents. The study reported that this compound significantly reduced pro-inflammatory cytokines in vitro, demonstrating its therapeutic potential for treating conditions characterized by excessive inflammation .
Anticancer Studies
In another investigation focusing on the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound inhibited cell proliferation effectively at micromolar concentrations. The study concluded that further optimization could enhance its potency and selectivity .
Data Table: Biological Activity Summary
| Activity | Mechanism | IC50 (nM) | Cell Lines Tested |
|---|---|---|---|
| IRAK4 Inhibition | Selective inhibition | 110 | Human Peripheral Blood Mononuclear Cells (hPBMC) |
| Anti-inflammatory | Reduction of IL-6 secretion | ~2300 | Various inflammatory models |
| Anticancer | Induction of apoptosis | Micromolar | HeLa (cervical cancer), L929 (fibrosarcoma) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
